molecular formula C14H25BN2O3 B15337791 1-(3-Hydroxy-3-methylbutyl)pyrazole-4-boronic Acid Pinacol Ester

1-(3-Hydroxy-3-methylbutyl)pyrazole-4-boronic Acid Pinacol Ester

Cat. No.: B15337791
M. Wt: 280.17 g/mol
InChI Key: RTGWUGNBBRLLLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Hydroxy-3-methylbutyl)pyrazole-4-boronic Acid Pinacol Ester is a boronic ester derivative commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a useful reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Hydroxy-3-methylbutyl)pyrazole-4-boronic Acid Pinacol Ester typically involves the reaction of pyrazole derivatives with boronic acids or boronate esters. One common method includes the reaction of 4-pyrazoleboronic acid with pinacol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxy-3-methylbutyl)pyrazole-4-boronic Acid Pinacol Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Hydroxy-3-methylbutyl)pyrazole-4-boronic Acid Pinacol Ester has several scientific research applications:

Mechanism of Action

The primary mechanism of action for 1-(3-Hydroxy-3-methylbutyl)pyrazole-4-boronic Acid Pinacol Ester in Suzuki-Miyaura cross-coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Hydroxy-3-methylbutyl)pyrazole-4-boronic Acid Pinacol Ester is unique due to its hydroxy-methylbutyl group, which can influence its reactivity and steric properties. This makes it particularly useful in specific synthetic applications where steric hindrance or additional functional groups are beneficial .

Properties

Molecular Formula

C14H25BN2O3

Molecular Weight

280.17 g/mol

IUPAC Name

2-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]butan-2-ol

InChI

InChI=1S/C14H25BN2O3/c1-12(2,18)7-8-17-10-11(9-16-17)15-19-13(3,4)14(5,6)20-15/h9-10,18H,7-8H2,1-6H3

InChI Key

RTGWUGNBBRLLLV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCC(C)(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.